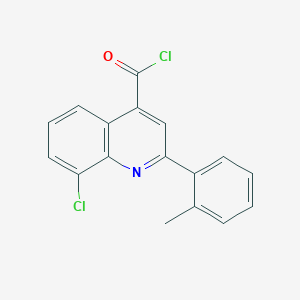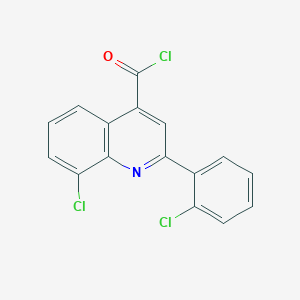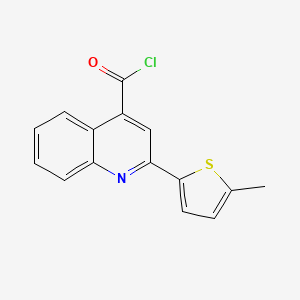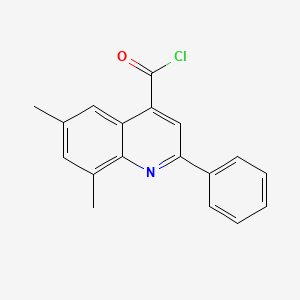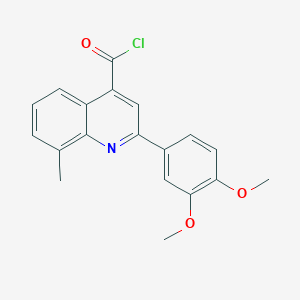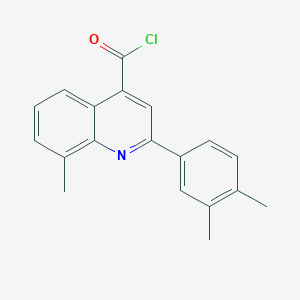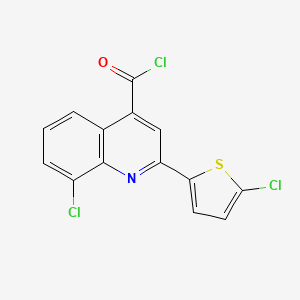
8-氯-2-(5-氯-2-噻吩基)喹啉-4-甲酰氯
描述
8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C14H6Cl3NOS and its molecular weight is 342.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杀藻活性
该化合物已被用于合成新型喹喔啉衍生物,这些衍生物对特定类型的藻类表现出杀藻活性。例如,某些衍生物对弯角藻和舟形藻表现出良好的杀藻活性 (Kim 等人,2000).
配体取代反应
已经进行研究以了解喹啉在铂(II)配合物的配体取代反应中的作用。发现喹啉部分的引入影响了金属中心的富电子性,从而影响了配合物的反应性 (Kinunda & Jaganyi, 2014).
稠合喹啉的合成
该化合物是合成各种稠合喹啉的组成部分,包括噻吩并、吡哒嗪并、荙并、吡喃并、硫代吡喃并和呋喃并喹啉,展示了 8-氯-2-(5-氯-2-噻吩基)喹啉-4-甲酰氯在杂环化学中的多功能性 (Meth-Cohn 等人,1981).
抗菌活性
该化合物的衍生物,特别是噻吩并[2,3-b]喹啉-2-羧酸和烷基酯,已被合成并表征其抗菌性能。这表明该化合物在开发新的抗菌剂中具有潜力 (Raghavendra 等人,2006).
作用机制
Target of Action
The compound “8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride” is a quinoline derivative. Quinolines are a class of compounds that have been found to have diverse biological activities . They are often used in medicinal chemistry due to their potential to interact with various biological targets.
Mode of Action
The mode of action of quinoline derivatives can vary greatly depending on their specific structure and the target they interact with. Some quinoline derivatives have been found to inhibit certain enzymes, while others might interact with cell receptors or DNA
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For example, some quinoline derivatives have been found to affect pathways related to inflammation, cancer, and infectious diseases
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Quinoline derivatives can have diverse ADME properties
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some quinoline derivatives have been found to have anti-inflammatory, anticancer, and antimicrobial effects
生化分析
Biochemical Properties
8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.
Cellular Effects
The effects of 8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may alter the expression of specific genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic processes by interacting with key enzymes and proteins within the cell.
Molecular Mechanism
At the molecular level, 8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth . At higher doses, it can become toxic, leading to adverse effects such as cell death or tissue damage. Understanding the dosage threshold is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For instance, it may inhibit specific enzymes, leading to an accumulation of certain metabolites, or activate enzymes, enhancing the production of other metabolites. These interactions can have significant implications for cellular metabolism and overall cellular health.
Transport and Distribution
The transport and distribution of 8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
8-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3NOS/c15-9-3-1-2-7-8(14(17)19)6-10(18-13(7)9)11-4-5-12(16)20-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWGQHQUOGFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183730 | |
| Record name | 8-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-92-7 | |
| Record name | 8-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


